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Compound of Interest

Compound Name: Trimethyl((tributylstannyl)ethynyl)silane

Cat. No.: B105478 Get Quote

This document provides an in-depth analysis of the key spectroscopic data used to identify and characterize

Trimethyl((tributylstannyl)ethynyl)silane (C₁₇H₃₆SiSn), a versatile bifunctional reagent in organic synthesis. The following

sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering

insights into the relationship between the molecular structure and its spectral output.

Introduction and Molecular Structure
Trimethyl((tributylstannyl)ethynyl)silane is a valuable building block in cross-coupling reactions and synthetic chemistry,

featuring a trimethylsilyl (TMS) group and a tributylstannyl group at opposite ends of an acetylene linker. This unique structure

allows for selective reactivity at either the silicon or tin terminus. Its molecular weight is approximately 387.3 g/mol .[1] The

structural formula is (CH₃)₃Si-C≡C-Sn(CH₂CH₂CH₂CH₃)₃.

A clear understanding of its spectroscopic signature is paramount for researchers to verify its purity and confirm its structure during

and after synthesis.

Caption: Molecular structure of Trimethyl((tributylstannyl)ethynyl)silane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of this molecule in solution. The presence of

magnetically active nuclei such as ¹H, ¹³C, ²⁹Si, and ¹¹⁹Sn provides a wealth of information.

The proton NMR spectrum is characterized by distinct signals corresponding to the trimethylsilyl group and the four different

methylene/methyl groups of the three butyl chains.

Trimethylsilyl (TMS) Protons: A sharp singlet is expected for the nine equivalent protons of the (CH₃)₃Si- group. This signal

typically appears far upfield, around δ 0.15 ppm.

Tributylstannyl Protons: The protons of the butyl chains will appear as a set of multiplets in the alkane region (approximately δ

0.9 to 1.6 ppm).

The terminal methyl protons (-CH₃) will be a triplet around δ 0.9 ppm.

The two internal methylene groups (-CH₂CH₂-) will present as overlapping multiplets around δ 1.3-1.6 ppm.

The methylene group directly attached to the tin atom (Sn-CH₂-) will be a triplet further downfield, around δ 0.9-1.1 ppm, and

may exhibit satellite peaks due to coupling with tin isotopes (¹¹⁷Sn and ¹¹⁹Sn).
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Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity

(CH₃)₃Si- ~ 0.15 Singlet (s)

Sn-(CH₂CH₂CH₂CH₃)₃ ~ 0.9 Triplet (t)

Sn-CH₂- ~ 0.9 - 1.1 Triplet (t)

Sn-CH₂CH₂CH₂CH₃ ~ 1.3 - 1.6 Multiplet (m)

The ¹³C NMR spectrum provides crucial information about the carbon backbone, especially the unique electronic environment of

the acetylenic carbons.

Acetylenic Carbons: Two distinct signals are expected for the sp-hybridized carbons. The carbon attached to silicon (Si-C≡)

typically appears around δ 115-120 ppm, while the carbon bonded to tin (≡C-Sn) is found further upfield, around δ 90-95 ppm.

Trimethylsilyl Carbons: A signal for the methyl carbons of the TMS group is expected at approximately δ 0-1 ppm.

Tributylstannyl Carbons: The four distinct carbons of the butyl groups will appear in the upfield region. The carbon directly

bonded to tin (Sn-CH₂) is the most downfield of the butyl signals, typically around δ 10-15 ppm. The other carbons appear

around δ 13.7 (CH₃), δ 27.3 (CH₂), and δ 29.1 (CH₂) ppm.

Carbon Assignment Expected Chemical Shift (δ, ppm)

(CH₃)₃Si- ~ 0 - 1

Si-C≡C-Sn ~ 115 - 120

Si-C≡C-Sn ~ 90 - 95

Sn-CH₂(CH₂)₂CH₃ ~ 10 - 15

Sn-CH₂CH₂CH₂CH₃ ~ 29.1

Sn-(CH₂)₂CH₂CH₃ ~ 27.3

Sn-(CH₂)₃CH₃ ~ 13.7

A self-validating protocol for NMR acquisition ensures reproducibility and accuracy.

Caption: Standardized workflow for NMR data acquisition and processing.

Causality in Experimental Choices:

Solvent (CDCl₃): Deuterated chloroform is a standard choice for non-polar organometallic compounds, offering excellent

solubility and a clean spectral window.

Spectrometer Frequency (400 MHz): This field strength provides sufficient resolution to separate the multiplets of the butyl

chains, which is critical for unambiguous assignment.

Scan Count: A higher number of scans for ¹³C NMR is necessary due to the low natural abundance of the ¹³C isotope and its

longer relaxation times compared to ¹H.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the characteristic functional groups present in the molecule. The most diagnostic feature is the

carbon-carbon triple bond stretch.

Vibrational Mode Expected Frequency (cm⁻¹) Intensity

C-H stretch (alkyl) 2850 - 2960 Strong

C≡C stretch ~ 2070 - 2150 Medium to Weak

Si-CH₃ bend ~ 1250 Strong

Sn-C stretch ~ 500 - 600 Medium

Expert Insights: The C≡C stretching frequency in silyl- and stannyl-substituted acetylenes is often weak or of medium intensity.[2]

The asymmetry induced by the different substituents (Si vs. Sn) makes this band IR-active, whereas a symmetrically substituted

alkyne would be IR-inactive. The strong band around 1250 cm⁻¹ is a classic indicator of a Si-(CH₃) group.

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond) is clean by wiping it with

isopropanol.

Background Scan: Record a background spectrum of the empty ATR stage to subtract atmospheric H₂O and CO₂ signals.

Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal.

Data Acquisition: Collect the spectrum, typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400

cm⁻¹.

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent after analysis.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is invaluable

for confirming its identity.

Expected Observations:

Molecular Ion (M⁺): The molecular ion peak is often weak or absent in electron ionization (EI) mass spectra due to the lability of

the molecule.

Isotopic Pattern: A key feature is the characteristic isotopic pattern for tin (Sn), which has multiple stable isotopes. This complex

pattern serves as a definitive fingerprint for any tin-containing fragment.

Fragmentation: The most common fragmentation pathway is the loss of a butyl radical (•C₄H₉, 57 Da), leading to a prominent

peak at m/z 331 (for the main ¹²⁰Sn isotope). This fragment, [M - Bu]⁺, is often the base peak. Further fragmentation can involve

the loss of methyl groups from the silicon atom or cleavage of the Sn-C bond. A fragment corresponding to the loss of a

tributylstannyl group can also be observed.[1][3]
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m/z (for ¹²⁰Sn, ⁷⁴Ge, ²⁸Si) Proposed Fragment

388 (and isotopes) [C₁₇H₃₆SiSn]⁺ (Molecular Ion)

331 (and isotopes) [M - C₄H₉]⁺ (Base Peak)

291 (and isotopes) [Sn(C₄H₉)₃]⁺

97 [Si(CH₃)₃-C≡C]⁺

73 [Si(CH₃)₃]⁺

57 [C₄H₉]⁺

graph "MS_Fragmentation" {

rankdir=TB;

node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"];

edge [color="#EA4335"];

M [label="[M]⁺˙\nm/z 388"];

M_minus_Bu [label="[M - Bu]⁺\nm/z 331", shape=box, style="rounded,filled", fillcolor="#FBBC05"];

Bu_radical [label="- •C₄H₉", shape=plaintext];

SnBu3 [label="[SnBu₃]⁺\nm/z 291"];

Si_fragment [label="[Me₃Si-C≡C]⁺\nm/z 97"];

M -> M_minus_Bu [label="- •C₄H₉"];

M -> SnBu3 [label="- •C≡CSiMe₃"];

M -> Si_fragment [label="- •SnBu₃"];

}

Caption: Plausible EI fragmentation pathways for the title compound.

Sample Preparation: Prepare a dilute solution (~100 ppm) of the compound in a volatile solvent like hexane or ethyl acetate.

GC Method:

Injector: 250 °C, Split mode (e.g., 50:1).

Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).

Oven Program: Start at 100 °C, hold for 2 min, then ramp to 280 °C at 15 °C/min.

MS Method:

Ion Source: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 500.

Source Temperature: 230 °C.
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Data Analysis: Identify the chromatographic peak for the compound and analyze the corresponding mass spectrum, paying

close attention to the [M-Bu]⁺ fragment and the tin isotopic pattern.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic

procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the

fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our

Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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